molecular formula C11H16O2 B14485476 Methyl 2-methylnon-2-en-4-ynoate CAS No. 65960-09-0

Methyl 2-methylnon-2-en-4-ynoate

Cat. No.: B14485476
CAS No.: 65960-09-0
M. Wt: 180.24 g/mol
InChI Key: QPHXZBYMGLUVQT-UHFFFAOYSA-N
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Description

Methyl 2-methylnon-2-en-4-ynoate is an organic compound with the molecular formula C11H16O2 It is a member of the ester family, characterized by the presence of a carbon-carbon triple bond (alkyne) and a double bond (alkene) within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methylnon-2-en-4-ynoate can be synthesized through several methods. One common approach involves the alkylation of acetylene. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and reagents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methylnon-2-en-4-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), ozone (O3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Hydroxide ions (OH-)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alkenes, alkanes

    Substitution: Carboxylates

Scientific Research Applications

Methyl 2-methylnon-2-en-4-ynoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-methylnon-2-en-4-ynoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s alkyne and alkene groups allow it to participate in various chemical reactions, potentially leading to the formation of reactive intermediates that can modulate biological pathways. Specific pathways and targets are still under investigation, but its unique structure suggests potential for diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

    Methyl pent-4-ynoate: Similar in structure but with a shorter carbon chain.

    Methyl 2-methylpent-4-ynoate: Similar structure with a different substitution pattern.

Uniqueness

Methyl 2-methylnon-2-en-4-ynoate is unique due to its combination of alkyne and alkene functional groups within a relatively long carbon chain. This combination provides distinct reactivity and potential for diverse applications compared to its shorter-chain analogs .

Properties

CAS No.

65960-09-0

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

methyl 2-methylnon-2-en-4-ynoate

InChI

InChI=1S/C11H16O2/c1-4-5-6-7-8-9-10(2)11(12)13-3/h9H,4-6H2,1-3H3

InChI Key

QPHXZBYMGLUVQT-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC=C(C)C(=O)OC

Origin of Product

United States

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